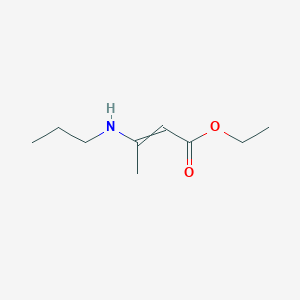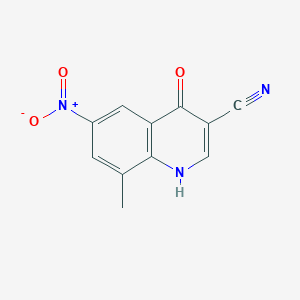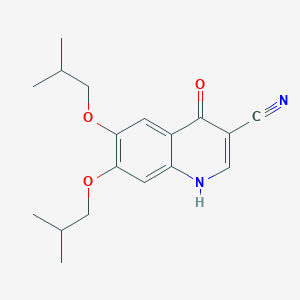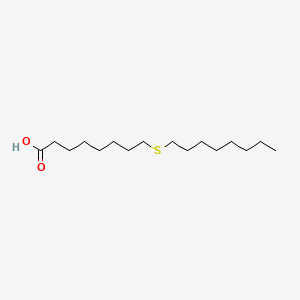
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- is a chemical compound with the molecular formula C10-H7-Br-Cl-N-O2 and a molecular weight of 288.54 . This compound is a derivative of benzoxazolinone, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- can be achieved through various methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is advantageous due to its high thermal stability and atom-economic nature. The reaction conditions typically involve the use of organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene.
Industrial Production Methods
In an industrial setting, the production of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- may involve continuous-flow processes to optimize yield and efficiency. The use of trichloroisocyanuric acid in a continuous-flow setup allows for the preparation of large quantities of the compound over a working day .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The hydrogen atoms at specific positions can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, N-bromosuccinimide, N-chlorosuccinimide, and trichloroisocyanuric acid . The reaction conditions vary depending on the desired product and may involve different solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chlorination reactions can yield various chlorinated derivatives of the compound.
Applications De Recherche Scientifique
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s derivatives have shown promise as antibacterial agents.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-benzoxazolinone: This compound shares a similar structure but lacks the allyl and chloro substituents.
5-Chloro-2-benzoxazolinone: Similar to the target compound but without the bromine atom.
3-Allyl-2-benzoxazolinone: Lacks the bromine and chlorine substituents.
Uniqueness
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- is unique due to the presence of both bromine and chlorine atoms, as well as the allyl group. These substituents confer specific chemical and biological properties that distinguish it from other benzoxazolinone derivatives.
Propriétés
Numéro CAS |
20844-82-0 |
|---|---|
Formule moléculaire |
C10H7BrClNO2 |
Poids moléculaire |
288.52 g/mol |
Nom IUPAC |
6-bromo-5-chloro-3-prop-2-enyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-2-3-13-8-5-7(12)6(11)4-9(8)15-10(13)14/h2,4-5H,1,3H2 |
Clé InChI |
XTFSRQUWJKWEBF-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=CC(=C(C=C2OC1=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


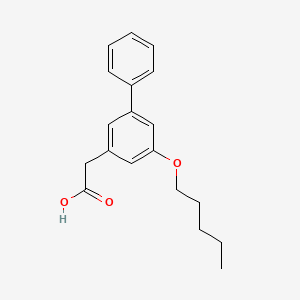
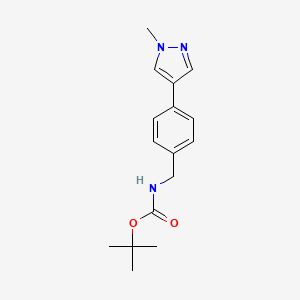
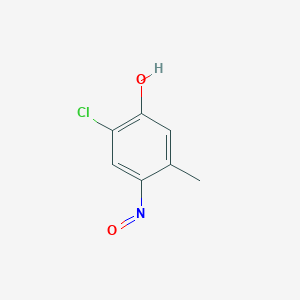
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
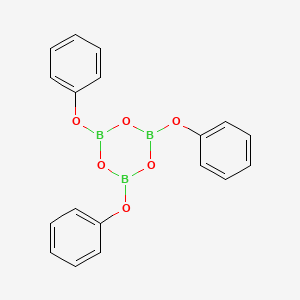
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)

